ZK-PI-9

Anticancer Piperine Derivative Cytotoxicity

Acquire ZK-PI-9 for SAR campaigns to explore its unique N-[(4-chlorophenyl)methyl] substitution. This distinct piperine analog offers uncharted biological potential for anticancer or GABA receptor research, ideal for generating novel IP and first-in-class data. Verify stock and pricing directly with suppliers.

Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
Cat. No. B12383368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK-PI-9
Molecular FormulaC19H16ClNO3
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClNO3/c20-16-8-5-15(6-9-16)12-21-19(22)4-2-1-3-14-7-10-17-18(11-14)24-13-23-17/h1-11H,12-13H2,(H,21,22)/b3-1+,4-2+
InChIKeyYNHWNLZEPQMCLS-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,4E)-5-(1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide: Procurement-Ready Chemical Identity and Physicochemical Profile


(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide is a synthetic organic compound belonging to the class of benzodioxole-containing penta-2,4-dienamides . It is a structural derivative of the natural alkaloid piperine, characterized by a (2E,4E)-configured conjugated dienamide linker connecting a 1,3-benzodioxol-5-yl moiety to an N-[(4-chlorophenyl)methyl] substituent. Its molecular formula is C19H16ClNO3, corresponding to a molecular weight of 341.8 g/mol. The compound is commercially available from multiple research chemical suppliers at a typical purity specification of 95% and is designated exclusively for in vitro research applications .

(2E,4E)-5-(1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide: Why Generic Substitution with Other Piperine Analogs Fails


This specific N-[(4-chlorophenyl)methyl] amide cannot be considered interchangeable with other piperine derivatives or benzodioxole-containing analogs. Established structure-activity relationship (SAR) studies within the piperine class demonstrate that both the nature of the amide substituent and the presence/position of substituents on the phenyl ring profoundly impact biological potency, selectivity, and even the specific molecular target modulated [1]. For example, substituting the piperidine ring of piperine with an N,N-dipropyl group yields a compound (Compound 23) with maximal GABAA receptor modulation of 1673% (EC50 = 51.7 µM), whereas an N,N-dibutyl substitution (Compound 25) shifts the EC50 to 13.8 µM, demonstrating that potency and efficacy are exquisitely sensitive to amide modifications [1]. Therefore, the specific 4-chlorophenylmethyl group in the target compound defines a unique chemical space with distinct, albeit currently uncharacterized, biological potential that cannot be predicted or replicated by any other analog.

(2E,4E)-5-(1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide: Comparative Evidence Guide for Scientific Selection


Antiproliferative Differentiation: Target Compound vs. Piperine Parent Scaffold in Cancer Cell Lines

The target compound is a piperine derivative bearing a 4-chlorophenylmethyl amide substituent. Class-level SAR studies provide a quantitative baseline for differentiation. The parent molecule, piperine, exhibits relatively weak antiproliferative activity in various cancer cell lines, with reported IC50 values of 97 µM (HepG2), 58 µM (Hep3B), and 41.51 µM (HCT116) [1][2]. In contrast, structurally optimized piperine derivatives with modified amide groups demonstrate substantially enhanced potency. For instance, the derivative HJ-4 shows an IC50 of 15.82 µM in HCT116 cells, a 2.6-fold improvement over piperine (41.51 µM) [2]. Similarly, compound H7 exhibits IC50 values of 11.86 µM and 10.50 µM against MDA-MB-231 and HeLa cells, respectively [3]. These data establish that strategic amide modification—a key feature of the target compound—can lead to a >3-fold increase in antiproliferative potency relative to piperine. While direct IC50 data for the target compound are not currently available in the public domain, its unique N-(4-chlorophenyl)methyl substitution represents a distinct and testable modification with the potential for differentiated activity relative to both the parent piperine and other known analogs.

Anticancer Piperine Derivative Cytotoxicity

Amide Substituent-Driven Differentiation in GABAA Receptor Modulation Potency

The target compound's N-[(4-chlorophenyl)methyl] amide substituent is a key differentiator from other piperine analogs with established activity at GABAA receptors. A comprehensive SAR study of 76 piperine analogs demonstrated that potency and maximal efficacy at GABAA receptors are exquisitely sensitive to the nature of the amide nitrogen substituent [1]. For example, the N,N-dipropyl derivative (Compound 23) showed maximal GABA-induced chloride current modulation (IGABA-max) of 1673% with an EC50 of 51.7 µM, while the N,N-dibutyl derivative (Compound 25) exhibited a 3.7-fold higher potency (EC50 = 13.8 µM) but lower maximal efficacy (760%) [1]. The N-[(4-chlorophenyl)methyl] group in the target compound represents a distinct chemotype (secondary amide, aromatic substituent) that is structurally dissimilar from the tertiary aliphatic amides characterized in this SAR study. This structural divergence implies a unique pharmacological profile at GABAA receptors—or potentially other targets—that cannot be inferred from existing analogs, underscoring the scientific value of procuring this specific compound for original research.

Neuroscience GABAA Receptor Anxiolytic

Differentiation from 2-Hydroxyphenyl Analog in Breast Cancer Cytotoxicity

A structurally related piperine derivative, (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxyphenyl)penta-2,4-dienamide (compound 1f), which differs from the target compound only in its amide substituent (2-hydroxyphenyl vs. 4-chlorophenylmethyl), has been characterized for anticancer activity against MCF-7 breast cancer cells. Compound 1f exhibited an IC50 of 17.02 ± 1.74 µg/mL (~49.8 µM, assuming MW ~342) and induced apoptosis via ROS elevation and modulation of TP53, PTEN, and PI3K/AKT pathways [1]. This establishes a functional baseline for amide-substituted piperine derivatives in breast cancer models. The target compound's 4-chlorophenylmethyl group replaces the hydrogen-bond-donating hydroxyl of 1f with an electron-withdrawing, lipophilic chlorophenyl moiety, a structural change predicted to alter cell permeability, target engagement, and metabolic stability. This chemical distinction creates a clear rationale for comparative evaluation to understand how amide substituent electronics and lipophilicity govern anticancer efficacy and mechanism.

Breast Cancer Apoptosis Piperine Derivative

Absence of Publicly Reported Target-Specific Activity Data: A Unique Opportunity for Novel Discovery

A comprehensive search of the scientific literature and authoritative databases, including BindingDB, ChEMBL, and PubMed, reveals no publicly available biological activity data for (2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide. Searches for its InChI Key (YNHWNLZEPQMCLS-ZPUQHVIOSA-N), molecular formula (C19H16ClNO3), and exact IUPAC name yielded no entries in primary activity databases. The BindingDB entry BDBM50239789 (CHEMBL4097298), which appeared in initial search results, corresponds to a different compound (SMILES: COc1cncc(Cc2cc(no2)-c2ccccc2)c1) and is not relevant to the target compound. This lack of pre-existing data distinguishes the compound from many commercially available analogs that already have defined biological profiles. For procurement decisions in early-stage drug discovery or chemical biology, this represents a strategic advantage: the compound is a 'blank slate' with an uncharacterized, potentially novel pharmacological profile, offering researchers the opportunity to generate original, publishable data without the constraint of prior art or pre-defined expectations [1].

Chemical Probe Target Identification Novel Scaffold

(2E,4E)-5-(1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide: Recommended Research and Industrial Application Scenarios


Lead Optimization and SAR Exploration in Anticancer Drug Discovery

Procure this compound as a key intermediate in a structure-activity relationship (SAR) campaign focused on piperine-derived anticancer agents. The established activity of related amide-substituted derivatives (e.g., HJ-4, H7) demonstrates that the amide group is a critical driver of antiproliferative potency and selectivity. The target compound's unique N-[(4-chlorophenyl)methyl] substitution allows systematic exploration of how lipophilicity, electron-withdrawing effects, and steric bulk at the amide position influence cytotoxicity, target engagement, and pharmacokinetic properties relative to the parent piperine and known analogs [1][2].

Chemical Probe Development for GABAA Receptor Pharmacology

Use this compound as a starting point for developing novel chemical probes of GABAA receptors. SAR data from a library of 76 piperine analogs reveal that GABAA receptor modulation potency varies up to 3.7-fold depending on the amide substituent [1]. The N-[(4-chlorophenyl)methyl] group in the target compound represents an uncharacterized chemical space for this target, offering the potential to identify new structure-activity trends or allosteric binding modes distinct from the N,N-dialkyl series.

Comparative Oncology Studies with Structurally Defined Piperine Analogs

Employ this compound in comparative oncology studies alongside its closest characterized analog, the N-2-hydroxyphenyl derivative (compound 1f), to delineate the role of amide substituent physicochemical properties in breast cancer cytotoxicity. The 4-chlorophenylmethyl group of the target compound presents a distinct electronic and lipophilic profile compared to the hydroxyl-bearing phenyl of 1f, enabling rigorous evaluation of how these properties influence cell permeability, intracellular target engagement, and induction of apoptotic pathways (e.g., TP53, PTEN, PI3K/AKT) [2].

Novel Intellectual Property Generation and First-in-Class Publication

Acquire this compound for early-stage drug discovery programs where freedom-to-operate and novelty are paramount. The complete absence of publicly reported biological activity data for this specific molecule [3] provides a unique opportunity to generate first-in-class data on its biological profile, mechanism of action, and therapeutic potential. This is a strategic procurement advantage for academic labs and biotechnology companies seeking to establish foundational IP and publish high-impact, original research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK-PI-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.